(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid
Overview
Description
(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid is an organic compound that features a pyrazole ring substituted with isopropyl and methyl groups, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid typically involves the formation of the pyrazole ring followed by the introduction of the acrylic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-isopropyl-3-methyl-1H-pyrazole with an appropriate acrylate derivative under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)butanoic acid: Contains a butanoic acid moiety.
(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)pentanoic acid: Features a pentanoic acid moiety.
Uniqueness
(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid is unique due to its specific combination of the pyrazole ring and acrylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(3-methyl-1-propan-2-ylpyrazol-4-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)12-6-9(8(3)11-12)4-5-10(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLNFSUVYQZOZ-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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